Regioisomeric Differentiation: Distinct Substitution Pattern Versus 3-Methoxy Isomer
2-Methoxy-4-(morpholin-4-yl)benzonitrile differs from its closest regioisomer, 3-methoxy-4-(morpholin-4-yl)benzonitrile (CAS 1207541-00-1), in the position of the methoxy substituent relative to the nitrile group. In the 2-methoxy isomer, the methoxy group is ortho to the nitrile, whereas in the 3-methoxy isomer it is meta to the nitrile. This positional difference alters the electron density distribution on the aromatic ring and affects the compound's physicochemical properties, including predicted pKa values . Both compounds share identical molecular formula (C12H14N2O2) and molecular weight (218.25–218.26 g/mol) but are distinct chemical entities with different CAS numbers .
| Evidence Dimension | Regioisomer substitution pattern and predicted pKa |
|---|---|
| Target Compound Data | 2-Methoxy-4-(morpholin-4-yl)benzonitrile; CAS 1783371-72-1; predicted pKa = 1.27 ± 0.40 |
| Comparator Or Baseline | 3-Methoxy-4-(morpholin-4-yl)benzonitrile; CAS 1207541-00-1; predicted pKa value not publicly reported |
| Quantified Difference | Distinct regioisomeric identity with different CAS registration numbers; pKa data available only for target compound |
| Conditions | Physicochemical property prediction; computational estimation |
Why This Matters
Regioisomeric purity is critical in medicinal chemistry SAR campaigns because even a positional isomer can produce substantially different biological activity or synthetic reactivity, making procurement of the correct regioisomer essential for reproducible research outcomes.
